molecular formula C8H5ClN2O2S B2435904 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid CAS No. 1613051-32-3

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid

Cat. No.: B2435904
CAS No.: 1613051-32-3
M. Wt: 228.65
InChI Key: ZBYRHXXVGNUDRH-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYRHXXVGNUDRH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=NC(=C(N21)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613051-32-3
Record name (2E)-3-{6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetic acid, followed by cyclization with formamide to form the imidazo[2,1-b]thiazole ring . The resulting intermediate is then subjected to a reaction with acryloyl chloride to introduce the acrylic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains two reactive domains:

  • Acrylic acid moiety : Conjugated enone system prone to nucleophilic addition, electrophilic substitution, and polymerization.

  • 6-Chloro-imidazo[2,1-b]thiazole core : Chlorine substituent at position 6 enables nucleophilic aromatic substitution, while the fused heterocycle may participate in redox reactions or metal-catalyzed transformations.

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 of the imidazo[2,1-b]thiazole ring can undergo substitution with nucleophiles. For example:

  • Reagents : Amines, thiols, or alcohols.

  • Conditions : Basic or acidic media, often requiring elevated temperatures.

  • Mechanism : The electron-withdrawing effect of the adjacent heterocycle activates the aromatic ring for nucleophilic attack, replacing Cl with diverse functional groups .

Esterification of Acrylic Acid

The carboxylic acid group in the acrylic acid moiety can undergo esterification:

  • Reagents : Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

  • Conditions : Refluxing conditions.

  • Product : Corresponding esters (e.g., methyl, ethyl derivatives) .

Conjugate Addition Reactions

The α,β-unsaturated acrylic acid system is susceptible to Michael addition:

  • Reagents : Nucleophiles like thiols, amines, or enolates.

  • Conditions : Mild conditions (e.g., room temperature, catalytic base).

  • Mechanism : 1,4-Addition to the conjugated double bond, forming substituted derivatives .

Table 1: Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsProductKey Reference
Amine (e.g., NH₂R)Amine + K₂CO₃ (reflux)Imidazo-thiazole with amine substituent
Thiol (e.g., SH-)Thiol + EtOH (reflux)Thiol-substituted imidazo-thiazole
Alcohol (e.g., ROH)ROH + H₂SO₄ (reflux)Alkoxy-substituted imidazo-thiazole

Table 2: Esterification of Acrylic Acid

AlcoholCatalystProductYield
MethanolH₂SO₄Methyl ester~80%
EthanolH₂SO₄Ethyl ester~75%

Substitution Reactions

The chlorine atom in the imidazo-thiazole core is highly reactive due to the electron-deficient nature of the heterocycle. Substitution with nucleophiles typically proceeds via a two-step mechanism:

  • Dechlorination : Removal of the Cl atom.

  • Nucleophilic Attack : Addition of the nucleophile to the activated aromatic ring .

Esterification and Derivatization

The acrylic acid group can be modified to generate esters, amides, or polymers. For example, esterification with methanol or ethanol under acidic conditions yields stable derivatives, which may enhance solubility or reactivity in subsequent reactions .

Conjugate Additions

The acrylic acid system’s reactivity in Michael additions makes it a versatile scaffold for constructing complex molecules. For instance, addition of thiols or amines can introduce functional groups that enable further synthetic transformations .

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. A study demonstrated the synthesis of imidazo[2,1-b]thiazole derivatives, including 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid, which showed promising activity against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values below 10 μM, indicating strong inhibitory effects on the bacterium while showing low toxicity to human cell lines .

Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound NameTarget PathogenIC50 (μM)Toxicity (MRC-5)
IT10Mycobacterium tuberculosis2.32>128
IT06Mycobacterium tuberculosis2.03>128
IT13Fast-growing NTM>100>128

Anti-inflammatory Properties

Research has indicated that derivatives of imidazo[2,1-b]thiazole possess anti-inflammatory properties. A study highlighted the lipophilicity and bioactivity of thiazolo and imidazo derivatives, suggesting that they could be developed into effective anti-inflammatory agents due to their favorable pharmacokinetic profiles .

Table 2: Anti-inflammatory Activity of Thiazolo and Imidazo Derivatives

Compound ClassActivity TypeBioactivity ScoreSafety Profile
Thiazolo derivativesAnti-inflammatory-0.25 to -0.06Safe
Imidazo derivativesAnti-inflammatory-1.25 to -0.06Moderate

Anticancer Potential

The potential anticancer activity of this compound has also been explored. Studies suggest that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity Overview

Compound NameCancer TypeMechanism of ActionIC50 (μM)
Novel Imidazo DerivativeBreast CancerApoptosis induction5.00
Novel Imidazo DerivativeLung CancerCell cycle arrest7.50

Mechanistic Insights and Future Directions

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in disease processes. For instance, the interaction with Pantothenate synthetase in Mycobacterium tuberculosis highlights a pathway for developing selective inhibitors against this pathogen .

Case Studies and Research Findings

Recent research has focused on synthesizing various derivatives of imidazo[2,1-b]thiazole and evaluating their biological activities through both in vitro and in vivo assays. The findings suggest that modifying the substituents on the imidazolyl ring can significantly enhance the biological activity of these compounds.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound notable for its diverse biological activities, attributed to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H5ClN2O2S
  • Molecular Weight : 228.66 g/mol
  • Functional Groups : Imidazo[2,1-b]thiazole moiety and acrylic acid group.

The presence of the chlorine atom at the 6-position enhances its chemical reactivity and biological activity, making it an interesting target for medicinal chemistry research .

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Reaction of 2-aminothiazole with chloroacetic acid.
  • Formation of Imidazo[2,1-b]thiazole : Cyclization with formamide.
  • Final Product Formation : Subsequent reactions to yield the acrylic acid derivative.

Optimizing reaction conditions such as temperature and solvent systems is crucial for achieving high yields and purity .

Antimicrobial Properties

Research indicates that compounds in the imidazo[2,1-b]thiazole class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:

  • Inhibition Zones : Effective against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Values indicating potent antibacterial activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using the phosphomolybdate method, it showed promising results comparable to other thiazole derivatives. For instance:

CompoundAntioxidant Activity (µg AAE/g dry sample)
This compoundHigh (exact value not specified)
Other ThiazolesRanged from 1654.76 to 2007.67

These results suggest that the compound possesses substantial antioxidant potential .

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

The mechanism of action for this compound involves:

  • Binding Affinity : Interaction with specific enzymes or receptors, modulating their activity.
  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, leading to varied biological effects.

These interactions are critical in understanding how the compound exerts its biological effects .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureBiological Activity
3-(5-Methylimidazo[2,1-b]thiazol-4-yl)-acrylic acidSimilar core structureAnticancer
4-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-butanoic acidLonger alkyl chainAntimicrobial
3-(6-Bromo-imidazo[2,1-b]thiazol-5-yl)-acrylic acidHalogen variationAntiproliferative

This comparison highlights the unique aspects of this compound due to its specific chlorine substitution and dual functional groups that enhance its biological profiles compared to other derivatives in the same class .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted imidazothiazole aldehydes and acrylic acid derivatives. For example, a protocol analogous to the synthesis of 3-(pyridyl)acrylic acids ( ) involves refluxing a chloro-substituted imidazothiazole aldehyde with maleic acid in the presence of pyridine and piperidine, followed by crystallization from ethanol/water. Purity validation should include TLC (Rf comparison), melting point determination, and spectroscopic techniques (FT-IR for functional groups like C=O and C=C, ¹H/¹³C NMR for structural confirmation). Elemental analysis (C, H, N, S) is critical to confirm stoichiometry .

Q. How can researchers assess the enzyme inhibitory activity of this compound, and what initial assays are appropriate?

  • Methodological Answer : Initial screening should focus on its dual inhibition potential, as evidenced by its structural analogs ( ). For 5-lipoxygenase (5-LOX) inhibition, use a spectrophotometric assay monitoring the formation of hydroperoxides from arachidonic acid at 234 nm. For EGFR kinase inhibition, employ a fluorescence-based kinase assay using ATP-competitive probes. Positive controls (e.g., zileuton for 5-LOX, gefitinib for EGFR) and IC₅₀ calculations via dose-response curves are essential. Ensure reproducibility across triplicate experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the imidazothiazole ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the acrylic acid moiety (vinyl protons as doublets at δ 6.5–7.0 ppm).
  • FT-IR : Confirm C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.
    Cross-validate with elemental analysis to ensure >95% purity .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the acrylic acid moiety) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways and confirm connectivity. For example, HMBC correlations between the vinyl protons and the carbonyl carbon can confirm conjugation. If impurities are suspected, employ preparative HPLC (C18 column, gradient elution with acetonitrile/water) to isolate the pure compound and reacquire spectra .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test bases like DBU or Et₃N to enhance condensation efficiency.
  • Solvent Optimization : Replace pyridine with DMF or THF for better solubility of intermediates.
  • Reaction Monitoring : Use in-situ FT-IR to track carbonyl group formation and terminate the reaction at >90% conversion.
  • Crystallization : Recrystallize from DMF/acetic acid (1:1) to improve crystal lattice stability and yield ( ). Pilot studies at 0.1–1.0 mmol scales are advised before scaling up .

Q. How does the dual inhibition of 5-LOX and EGFR kinase by this compound impact downstream signaling pathways, and what experimental models validate this?

  • Methodological Answer :

  • In Vitro Models : Use A549 (lung cancer) or HT-29 (colon cancer) cells to assess apoptosis (Annexin V/PI staining) and proliferation (MTT assay) under treatment. Compare effects to single-pathway inhibitors.
  • Western Blotting : Measure phosphorylation levels of EGFR (Tyr1068) and 5-LOX metabolites (LTB₄) via ELISA.
  • Synergy Studies : Calculate combination indices (CI) using the Chou-Talalay method to determine if dual inhibition is additive or synergistic.
  • In Vivo Validation : Xenograft models in nude mice with tumor volume monitoring and immunohistochemical analysis of EGFR/5-LOX expression .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shifts).
  • Plasma Stability : Use human plasma (37°C, 1–24 hours) with EDTA to inhibit esterases. Centrifuge and quantify parent compound via LC-MS/MS.
  • Light/Temperature Sensitivity : Store aliquots at -20°C (dark) vs. room temperature with light exposure. Report degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.